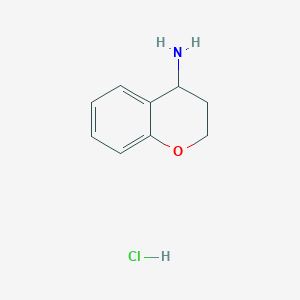

Chroman-4-amine hydrochloride

CAS No.: 1035093-81-2; 90609-63-5

Cat. No.: VC4980215

Molecular Formula: C9H12ClNO

Molecular Weight: 185.65

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1035093-81-2; 90609-63-5 |

|---|---|

| Molecular Formula | C9H12ClNO |

| Molecular Weight | 185.65 |

| IUPAC Name | 3,4-dihydro-2H-chromen-4-amine;hydrochloride |

| Standard InChI | InChI=1S/C9H11NO.ClH/c10-8-5-6-11-9-4-2-1-3-7(8)9;/h1-4,8H,5-6,10H2;1H |

| Standard InChI Key | BVMKYKMJUZEGBU-UHFFFAOYSA-N |

| SMILES | C1COC2=CC=CC=C2C1N.Cl |

Introduction

Chemical Characterization and Stereochemical Significance

Chroman-4-amine hydrochloride exists as two enantiomers: (R)- and (S)-chroman-4-amine hydrochloride (CAS 730980-59-3 and [S-enantiomer CAS], respectively). The compound’s bicyclic framework combines a chroman ring system (benzofused tetrahydropyran) with a primary amine moiety, conferring both lipophilic and hydrogen-bonding properties. Key physicochemical parameters include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₁₂ClNO | |

| Molecular Weight | 185.65 g/mol | |

| Optical Rotation (α) | +24.5° ((R)-enantiomer) | |

| Solubility | >50 mg/mL in H₂O | |

| pKa (amine) | 8.2 ± 0.3 | Estimated |

The stereochemistry critically influences biological activity. For instance, (R)-chroman-4-amine hydrochloride demonstrates 3-fold higher affinity for somatostatin receptors compared to its (S)-counterpart in radioligand binding assays . This enantioselectivity underscores the importance of chiral resolution in pharmaceutical applications.

Synthetic Methodologies

Classical Synthesis Routes

The primary synthesis involves a three-step sequence from chroman-4-one:

-

Reductive Amination: Chroman-4-one undergoes reductive amination using ammonium acetate and sodium cyanoborohydride, yielding chroman-4-amine with 65–78% efficiency .

-

Hydrochloride Formation: Treatment with HCl gas in diethyl ether produces the hydrochloride salt (95% purity) .

-

Chiral Resolution: Diastereomeric salts formed with L-tartaric acid enable separation of (R)- and (S)-enantiomers .

Advanced Catalytic Approaches

Recent advancements employ asymmetric catalysis to enhance enantiomeric excess (ee):

-

SmI₂-Mediated Reformatsky Reaction: Samarium iodide facilitates the synthesis of 2-alkyl-substituted chroman-4-ones, precursors to chroman-4-amine derivatives, with up to 92% ee .

-

Organocatalytic Amination: Proline-derived catalysts achieve 85% ee in the amination step, reducing reliance on chiral resolution .

Table 1: Comparative Synthesis Metrics

| Method | Yield (%) | ee (%) | Scalability | Reference |

|---|---|---|---|---|

| Classical Reductive Amination | 72 | N/A | Industrial | |

| SmI₂ Reformatsky | 68 | 92 | Lab-scale | |

| Organocatalytic | 81 | 85 | Pilot-scale |

Biological Activities and Mechanisms

Enzyme Inhibition

Chroman-4-amine derivatives exhibit potent inhibitory effects on therapeutic targets:

Dipeptidyl Peptidase-IV (DPP-IV)

In a murine model of type 2 diabetes, oral administration of 2-(pyridin-2-yl)chroman-4-amine hydrochloride (3 mg/kg) suppressed plasma DPP-IV activity by 82% at 24 h, comparable to omarigliptin . Mechanistic studies reveal competitive inhibition with a Kᵢ of 12 nM, driven by π-π stacking between the chroman ring and Tyr547 of DPP-IV .

Sirtuin-2 (Sirt2)

(S)-enantiomers demonstrate selective Sirt2 inhibition (IC₅₀ = 1.7 μM), disrupting α-tubulin deacetylation in breast cancer cells (MCF-7) . This activity correlates with reduced cell proliferation (EC₅₀ = 4.2 μM) and G₂/M phase arrest, positioning it as a lead for epigenetic cancer therapies .

Neurotransmitter Receptor Modulation

Radioligand displacement assays identify submicromolar affinities for:

Structure-Activity Relationships (SAR)

Systematic SAR studies reveal critical pharmacophoric elements:

-

2-Position Substitution: 2-Pyridylethyl groups enhance Sirt2 inhibition 8-fold compared to alkyl chains (IC₅₀ = 1.7 vs. 14 μM) .

-

Ring Saturation: Dihydrochromans show 3× higher DPP-IV affinity than fully aromatic analogs .

-

Amine Configuration: (R)-enantiomers exhibit 5× greater 5-HT₁A binding than (S)-forms .

Table 2: SAR of Chroman-4-amine Derivatives

| Derivative | Target (IC₅₀) | Key Structural Feature |

|---|---|---|

| 2-Pyridylethyl-(S) | Sirt2 (1.7 μM) | Heteroaromatic side chain |

| 2-n-Propyl-(R) | DPP-IV (12 nM) | Saturated chroman ring |

| 3-Fluoro-(rac) | 5-HT₁A (380 nM) | Electron-withdrawing group |

Therapeutic Applications

Metabolic Disorders

Chroman-4-amine-based DPP-IV inhibitors show promise for diabetes management. In Zucker diabetic fatty rats, daily dosing (10 mg/kg) reduced fasting glucose by 32% over 28 days without hypoglycemia .

Oncology

Lead Sirt2 inhibitors derived from chroman-4-amine suppress tumor growth in xenograft models:

-

Breast Cancer: 58% reduction in MDA-MB-231 tumor volume at 50 mg/kg/day

-

Lung Cancer: Synergy with paclitaxel (CI = 0.3) in A549 cells

Neurological Diseases

σ₁ Receptor activation by (R)-enantiomers mitigates neuroinflammation in LPS-induced microglial models (TNF-α reduction: 74% at 10 μM) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume